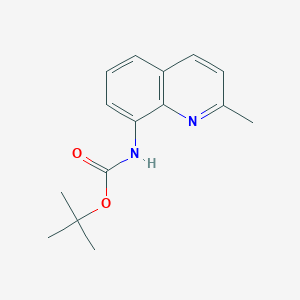
Solvent Red 124
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solvent Red 124 is a red metal complex dye known for its excellent light and heat fastness, high solubility in solvents, and strong color strength. It is widely used in various applications, including plastic coatings, leather finishes, wood stains, stationery ink, printing ink, baking finishes, aluminum foil coloring, and hot stamping foil coloring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Solvent Red 124 typically involves the formation of a metal complex with a red dye. The exact synthetic route and reaction conditions can vary depending on the manufacturer. Generally, the process involves the reaction of a suitable red dye with a metal salt under controlled conditions to form the desired metal complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The dye is usually produced in powder form and packaged in 25kg drums or carton boxes with pallets for distribution .
Analyse Des Réactions Chimiques
Types of Reactions
Solvent Red 124 can undergo various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure and color.
Substitution: The dye can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The specific conditions, such as temperature and pH, depend on the desired reaction and the nature of the dye.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may result in the formation of oxidized derivatives of the dye, while reduction may produce reduced forms of the dye.
Applications De Recherche Scientifique
Solvent Red 124 has a wide range of scientific research applications, including:
Chemistry: Used as a dye in various chemical processes and reactions.
Biology: Employed in staining techniques for biological samples.
Medicine: Utilized in medical diagnostics and research.
Industry: Applied in the production of inks, coatings, and other materials
Mécanisme D'action
The mechanism of action of Solvent Red 124 involves its ability to form stable complexes with metal ions. This stability is due to the coordination of the dye molecules with the metal ions, resulting in a strong and durable color. The molecular targets and pathways involved in this process depend on the specific application and the nature of the metal complex formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Solvent Red 124 include:
- Solvent Red 23
- Solvent Red 24
- Solvent Red 25
Uniqueness
This compound is unique due to its excellent light and heat fastness, high solubility in solvents, and strong color strength. These properties make it particularly suitable for applications requiring durable and vibrant colors .
Propriétés
Numéro CAS |
12239-74-6 |
|---|---|
Formule moléculaire |
C17H18N6 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




